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Compound of Interest

Compound Name: Pyrazol-1-yl-methanol

Cat. No.: B075581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallographic studies of

Pyrazol-1-yl-methanol compounds. Pyrazole derivatives are a significant class of heterocyclic

compounds that are of great interest in medicinal chemistry and drug development due to their

diverse biological activities. X-ray crystallography provides definitive insights into the three-

dimensional atomic arrangement of these molecules, which is crucial for understanding their

structure-activity relationships and for rational drug design. This document summarizes the

crystallographic data and experimental protocols for two notable Pyrazol-1-yl-methanol
derivatives.

Crystallographic Data of Pyrazol-1-yl-methanol
Derivatives
The following tables summarize the key crystallographic data obtained from single-crystal X-ray

diffraction studies of two derivatives of Pyrazol-1-yl-methanol.

Table 1: Crystallographic Data for 1-(Hydroxymethyl)-3,5-dimethylpyrazole[1][2][3][4][5]
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Parameter Value

Chemical Formula C₆H₁₀N₂O

Formula Weight 126.16 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 7.2877(2)

b (Å) 11.9265(3)

c (Å) 8.1586(2)

α (°) 90

β (°) 107.396(1)

γ (°) 90

Volume (Å³) 676.68(3)

Z 4

Temperature (K) 120

Radiation (Å) Mo Kα (λ = 0.71073)

R-factor (%) 4.0

CCDC Deposition Number 269878

Table 2: Crystallographic Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[6][7]
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Parameter Value

Chemical Formula C₁₁H₁₃N₃O

Formula Weight 203.24 g/mol

Crystal System Orthorhombic

Space Group Pbca

a (Å) 9.6541(3)

b (Å) 10.6835(4)

c (Å) 20.3553(8)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 2098.31(13)

Z 8

Temperature (K) 293(2)

Radiation (Å) Mo Kα (λ = 0.71073)

R-factor (%) 5.1

CCDC Deposition Number 1487543

Experimental Protocols
This section details the methodologies for the synthesis and single-crystal X-ray diffraction

analysis of the featured Pyrazol-1-yl-methanol compounds.

Synthesis Protocols
2.1.1. Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole
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This compound is commercially available. However, a general synthesis route for N-

hydroxymethylpyrazoles involves the reaction of the corresponding pyrazole with formaldehyde

in an appropriate solvent.

2.1.2. Synthesis of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[6]

The synthesis of this compound was achieved through a two-step process:

Preparation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one: This intermediate is synthesized

via a Claisen condensation reaction between ethyl 2-pyridinecarboxylate and acetone, using

sodium metal as a base and toluene as the solvent at room temperature. The reaction

exclusively yields the enol tautomer.

Condensation with 2-hydroxyethylhydrazine: The intermediate from the first step is then

reacted with 2-hydroxyethylhydrazine. The reaction mixture is stirred at room temperature,

and the solvent is subsequently removed under reduced pressure. The final product is

purified by silica gel chromatography to yield the title compound, which is then recrystallized

from methanol to obtain colorless crystals suitable for X-ray diffraction.[6]

Single-Crystal X-ray Diffraction Protocol
The determination of the crystal structures of Pyrazol-1-yl-methanol compounds generally

follows a standard procedure in single-crystal X-ray crystallography.

Crystal Selection and Mounting: A suitable single crystal of the compound, free of significant

defects, is selected under a microscope.[8] The crystal is then mounted on a goniometer

head, often using a cryoloop and a viscous oil.[8]

Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD

area detector.[1] The crystal is cooled to a low temperature (e.g., 120 K or 293 K) to

minimize thermal vibrations of the atoms. Data is collected using monochromatic X-ray

radiation, typically from a Molybdenum source (Mo Kα, λ = 0.71073 Å).[1][9] A series of

diffraction images are collected as the crystal is rotated through a range of angles.[8][10]

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters and the intensities of the reflections. The data is corrected for various factors,

including background scattering, polarization, and absorption.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to determine the initial positions of the atoms. The structural model is

then refined using full-matrix least-squares on F² to minimize the difference between the

observed and calculated structure factors.[9] Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic study of a

Pyrazol-1-yl-methanol compound.
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Caption: Workflow for X-ray Crystallography.
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This guide provides a foundational understanding of the X-ray crystallographic analysis of

Pyrazol-1-yl-methanol compounds. The detailed structural data presented is invaluable for

computational studies, such as molecular docking and pharmacophore modeling, which are

integral to modern drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075581?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

